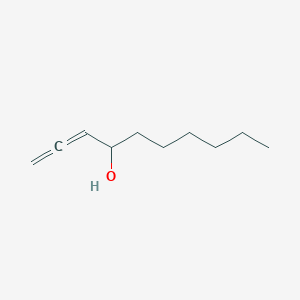
1,2-Decadien-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Decadien-4-ol is an organic compound with the molecular formula C10H18O. It is a type of aliphatic alcohol characterized by the presence of two conjugated double bonds and a hydroxyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Decadien-4-ol can be synthesized through several methods. One common approach involves the reaction of 1,2-decadiene with a suitable oxidizing agent to introduce the hydroxyl group at the fourth position. The reaction conditions typically include a solvent such as dichloromethane and a catalyst like palladium on carbon.
Industrial Production Methods
In industrial settings, this compound is produced through large-scale chemical processes. One method involves the catalytic hydrogenation of 1,2-decadiene in the presence of a metal catalyst such as platinum or palladium. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Decadien-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The double bonds can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used to replace the hydroxyl group with a halogen.
Major Products
Oxidation: Formation of 1,2-decadien-4-one.
Reduction: Formation of 1,2-decanediol.
Substitution: Formation of 1,2-decadien-4-chloride or 1,2-decadien-4-bromide.
Applications De Recherche Scientifique
1,2-Decadien-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1,2-Decadien-4-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The double bonds can undergo reactions with reactive oxygen species, leading to the formation of reactive intermediates that can interact with cellular components.
Comparaison Avec Des Composés Similaires
1,2-Decadien-4-ol can be compared with other similar compounds such as:
2,4-Decadien-1-ol: Similar structure but with the hydroxyl group at the first position.
2,4-Decadien-1-one: Similar structure but with a carbonyl group instead of a hydroxyl group.
1,2-Decadien-4-one: Similar structure but with a carbonyl group at the fourth position.
The uniqueness of this compound lies in its specific arrangement of double bonds and the position of the hydroxyl group, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
78094-59-4 |
|---|---|
Formule moléculaire |
C10H18O |
Poids moléculaire |
154.25 g/mol |
InChI |
InChI=1S/C10H18O/c1-3-5-6-7-9-10(11)8-4-2/h8,10-11H,2-3,5-7,9H2,1H3 |
Clé InChI |
ZFMWPCKHJJDIFS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(C=C=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(E)-(3-Oxo-1,3-diphenylpropylidene)amino]ethane-1-sulfonic acid](/img/structure/B14433155.png)

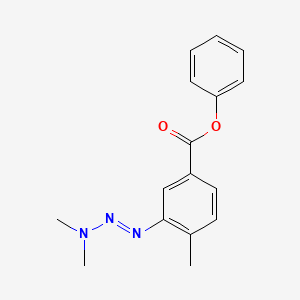
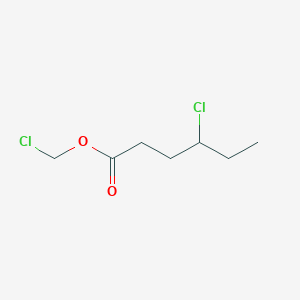
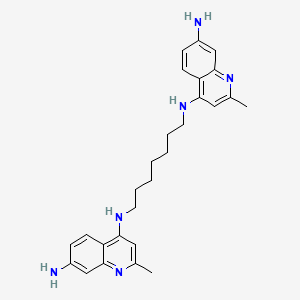
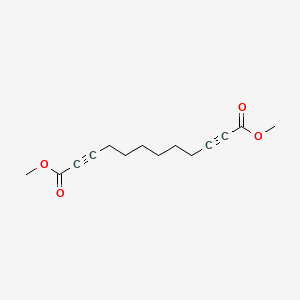

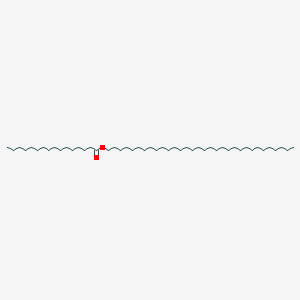
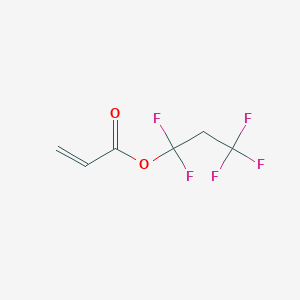
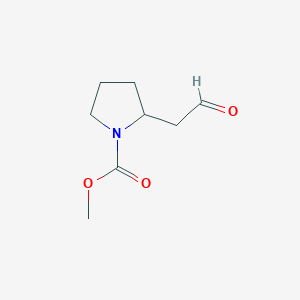
![Prop-2-en-1-yl 2-[(oxomethylidene)sulfamoyl]benzoate](/img/structure/B14433209.png)


